molecular formula C4H10O<br>C4H10O<br>(C2H5)2O B6357516 Diethyl Ether CAS No. 60-29-7

Diethyl Ether

Cat. No.: B6357516
CAS No.: 60-29-7
M. Wt: 74.12 g/mol
InChI Key: RTZKZFJDLAIYFH-UHFFFAOYSA-N
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Description

Diethyl ether, also known as ethoxyethane, is an organic compound with the chemical formula C4H10O. It is a colorless, highly volatile liquid with a characteristic sweet odor. Historically, this compound has been widely used as an anesthetic and is still used as a solvent in various chemical reactions due to its relatively low boiling point and good solubility in organic solvents .

Scientific Research Applications

Diethyl ether has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in various organic reactions, including the Grignard reaction and the Wurtz reaction.

    Biology: this compound is used for anesthetizing small animals in biological experiments.

    Medicine: Historically, it was used as a general anesthetic.

    Industry: It is used as a solvent for fats, oils, waxes, and resins.

Safety and Hazards

Diethyl ether is highly flammable and its vapors can form explosive mixtures with air. It is harmful if swallowed and may cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking .

Mechanism of Action

Target of Action

Diethylether, also known as ethyl ether, is a highly volatile organic compound . It is commonly used as a solvent in laboratories and as a starting fluid for some engines . It is also used in the preparation of Grignard reagents

Mode of Action

The mode of action of diethylether is primarily based on its properties as a solvent. It can dissolve a wide range of organic compounds, including lipids and proteins, which makes it useful in the extraction and purification of these substances . In addition, it can serve as a reaction medium for various chemical reactions .

Biochemical Pathways

For example, it is used in the preparation of Grignard reagents, which are involved in many organic synthesis reactions .

Pharmacokinetics

The pharmacokinetics of diethylether are largely determined by its physical properties. It is a highly volatile compound, which means it can easily evaporate and be inhaled . Once in the body, it is distributed throughout the tissues due to its ability to dissolve in both water and lipids .

Result of Action

It is known that diethylether can have anesthetic effects, which are believed to result from its ability to dissolve in the lipid membranes of nerve cells and disrupt their function .

Action Environment

The action of diethylether can be influenced by various environmental factors. For example, its volatility increases with temperature, which can affect its rate of evaporation and therefore its concentration in the air . In addition, the presence of other substances can affect its solubility and therefore its ability to dissolve other substances . Finally, diethylether can form peroxides when exposed to air for long periods, which can be hazardous . Therefore, it is typically stabilized with substances like butylated hydroxytoluene (BHT) to prevent peroxide formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl ether can be synthesized through several methods:

    Dehydration of Ethanol: This is the most common method, where ethanol is dehydrated using concentrated sulfuric acid at around 140°C. The reaction is as follows: [ 2 \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, sodium ethoxide reacts with ethyl iodide: [ \text{C}_2\text{H}_5\text{ONa} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{OC}_2\text{H}_5 + \text{NaI} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the continuous dehydration of ethanol using sulfuric acid. The process involves heating ethanol with sulfuric acid in a distillation setup, where this compound is continuously distilled off as it forms .

Chemical Reactions Analysis

Diethyl ether undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized by atmospheric oxygen to form explosive peroxides. This reaction is a free-radical mechanism.

    Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid, resulting in the formation of alcohols and alkyl halides. [ \text{C}_2\text{H}_5\text{OC}_2\text{H}_5 + \text{HI} \rightarrow \text{C}_2\text{H}_5\text{I} + \text{C}_2\text{H}_5\text{OH} ]

Common reagents and conditions used in these reactions include strong acids for cleavage and atmospheric oxygen for oxidation. The major products formed from these reactions are alcohols, alkyl halides, and peroxides .

Comparison with Similar Compounds

Diethyl ether is compared with other ethers such as:

    Dimethyl ether: A simpler ether with a lower boiling point and different solvent properties.

    Ethyl methyl ether: Similar in structure but with different physical properties.

    Diisopropyl ether: Has a higher boiling point and is less volatile than this compound.

This compound is unique due to its historical significance as an anesthetic and its widespread use as a solvent in organic chemistry .

Properties

IUPAC Name

ethoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C4H10O/c1-3-5-4-2/h3-4H2,1-2H3
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InChI Key

RTZKZFJDLAIYFH-UHFFFAOYSA-N
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Canonical SMILES

CCOCC
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Molecular Formula

C4H10O, Array, CH3CH2OCH2CH3
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Related CAS

667919-88-2
Details Compound: Ethane, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID3021720
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Molecular Weight

74.12 g/mol
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Physical Description

Diethyl ether appears as a clear colorless liquid with an anesthetic odor. Flash point -49 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a pungent, sweetish odor; Note: A gas above 94 degrees F; [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pungent, sweetish odor., Colorless liquid with a pungent, sweetish odor. [Note: A gas above 94 °F.]
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Boiling Point

94.3 °F at 760 mmHg (NTP, 1992), 34.6 °C at 760 mm Hg; 17.9 °C at 400 mm Hg; 2.2 °C at 200 mm Hg, 35 °C, 94 °F
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Flash Point

-49 °F (NTP, 1992), -45 °C, -45 °C, -49 °F (CLOSED CUP), -45 °C c.c., -49 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with lower aliphatic alcohols, benzene, chloroform, petroleum ether, fat solvents, many oils; sol in concn hydrochloric acid, Sol in acetone; very sol in ethanol, Sol in solvent naphtha, benzene, oils, Miscible with most organic solvents, In water, 6.04X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 6.9, 8%
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Density

0.714 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7134 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.71
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1.0), Relative vapor density (air = 1): 2.6, 2.6
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Vapor Pressure

442 mmHg at 68 °F ; 760 mmHg at 94.3 °F (NTP, 1992), 538.0 [mmHg], 538 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 58.6, 440 mmHg
Details Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989.
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Mechanism of Action

The mechanism of action by which .... ethyl ether produce/s/ reversible loss of consciousness is still unclear. Anesthesia can be produced by a wide variety of chemical agents, ranging from inert rare gases to steriodal molecules. This apparent lack of specificity, together with the observation that general anesthesia can be reversed by high pressure, poses a unique pharmacological problem. Most theories concern interaction of anesthetics with either membrane lipids or hydrophobic regions of specificic membrane-bound proteins. One hypothesis is that the anesthetic changes the function of an ion channel protein by modifying the conformation of the protein. Some investigators suggest that the GABA receptor may be the ion channel protein that is affected by inhalation of anesthetic agents... The most appropriate concept for the mechanism of general anesthesia /may be/ a the heterogenous site of anesthetic action, including both lipid and protein membrane components linked with neuronal function., In chronically catheterized rats, diethyl ether increased plasma adrenaline and noradrenaline concentrations indicating that this drug stimulates both neurosympathetic and adrenomedullary functions. These effects appear to be centrally mediated, since ganglionic blockade or spinal transection completely counteracted the diethyl ether induced increases in plasma calcium levels., Hippocampal EEG signals derived from chronically implanted electrodes in the freely moving rat were recorded before and after administration of centrally acting drugs, and analyzed by power and coherence spectra. Diethyl ether induced a low frequency (3-6 c/s) theta power and coherence peak in the immobile rat, which was sensitive to atropine or scopolamine. The residue spectrum, defined as the EEG spectrum with the theta harmonics removed, was sensitive to centrally acting drugs. Diethyl ether suppressed fast waves of 50-100 c/s, and some conditions, enhanced 15-50 c/s waves., The plasma beta-endorphin responses to ether and handling stress were examined in animals of various ages. At each age studied there was a significant, stress-induced elevation of plasma beta-endorphin-like immunoreactivity levels were higher in animals 3,7, and 14 days of age than in adults., Cortical action potential activity is suppressed by ether anesthesia and is not affected when sensory fibers in the sciatic nerve are stimulated. Consequently, ether blocks sensory pathways to the cortex; the blockade occurs even before cortical activity is entirely suspended. In contrast, pentobarbital suppresses activity in the cortex without blocking the sensory path to it during sciatic nerve stimulation.
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Impurities

USP/ACS grade typically containing 2% alcohol; anhydrous grade typically containing 0.003% water and less than 0.01% alcohol., Maximum limits of impurities: ethanol (preservative)= 2%, carbonyl compounds= 0.001%, water= 0.01%, acetic acid= 5 ppm, heavy metals= 1 ppm, nickel= 0.1 ppm /Ether, anhydrous, 'Photrex' reagent, for spectrophotometry/
Details JT Baker Chemical Co; Reagents and Laboratory Products Catalog 860C p.55 (1986)
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Color/Form

Colorless, volatile, mobile liquid, Colorless liquid [Note: A gas above 94 degees F].

CAS No.

60-29-7
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Melting Point

-177.3 °F (NTP, 1992), -116.3 °C (stable crystals); -123.3 °C (metastable crystals), -116 °C, -177 °F
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